molecular formula C10H13NO2 B066054 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid CAS No. 162648-14-8

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Cat. No.: B066054
CAS No.: 162648-14-8
M. Wt: 179.22 g/mol
InChI Key: JHJSJOYOVJHBPV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid is a high-value synthetic intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a sterically hindered 2,2-dimethylpropanoic acid backbone, which can impart enhanced metabolic stability and influence the pharmacokinetic profile of target molecules, coupled with a pyridin-3-yl heteroaromatic ring that serves as a versatile pharmacophore. Its primary research application lies in its use as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of enzyme inhibitors and receptor modulators where the carboxylic acid moiety allows for further derivatization into amides, esters, and other functional groups. The molecular structure suggests potential for probing structure-activity relationships (SAR) in programs targeting central nervous system (CNS) disorders, inflammation, and oncology. Researchers utilize this compound to introduce a specific three-dimensional shape and hydrogen-bonding capacity into candidate molecules, thereby fine-tuning properties such as solubility, binding affinity, and selectivity. It is supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure identity and purity, enabling seamless integration into sophisticated synthetic workflows.

Properties

IUPAC Name

2,2-dimethyl-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,9(12)13)6-8-4-3-5-11-7-8/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSJOYOVJHBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

[1][3]

Experimental Characterization Protocols

To validate these properties in-house, use the following standardized workflows.

Protocol A: Potentiometric Determination
  • Objective: Accurate determination of overlapping ionization constants.

  • Method:

    • Prepare a

      
       M solution of the compound in water (ensure complete dissolution; use <5% methanol if necessary).
      
    • Titrate with 0.1 M HCl to pH 2.0 (start point).

    • Titrate upwards with 0.1 M standardized KOH under inert

      
       atmosphere (to exclude 
      
      
      ) until pH 11.0.
    • Analysis: Use the Bjerrum difference plot method. The zwitterionic nature requires fitting for two macroscopic constants.

  • Quality Control: Ensure temperature is strictly controlled at 25°C, as

    
     is temperature-dependent.
    
Protocol B: Lipophilicity ( ) via Shake-Flask
  • Objective: Determine distribution coefficient at physiological pH.

  • Method:

    • Phase System: n-Octanol / Phosphate Buffer (pH 7.4, 50 mM). Pre-saturate both phases with each other for 24h.

    • Dissolve compound in the buffer phase (concentration

      
      ).
      
    • Add equal volume of octanol. Shake for 1 hour; centrifuge to separate phases.

    • Quantification: Analyze the aqueous phase by HPLC-UV (260 nm for pyridine).

    • Calculation:

      
      .
      

Handling & Stability

  • Storage: Store at +4°C. The compound is generally stable but hygroscopic due to its zwitterionic salt-like character. Keep desiccated.

  • Reactivity: The carboxylic acid is sterically hindered; activation for amide coupling (e.g., with amines) may require stronger coupling reagents (e.g., HATU over EDC) or longer reaction times compared to linear propanoic acids.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[4] Link (Foundational text on Thorpe-Ingold Effect).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link (Review of gem-dimethyl utility).

  • PubChem Compound Summary. 3-(Pyridin-3-yl)propanoic acid (Parent Analog).[1] National Center for Biotechnology Information. Link (Source for parent compound baseline data).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Strategic Incorporation of Gem-Dimethyl Motifs in Pyridine Scaffolds: Design, Synthesis, and Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic incorporation, synthesis, and medicinal utility of gem-dimethyl substituted pyridine derivatives.

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Methyl Effect

In modern drug discovery, the pyridine ring is a privileged scaffold, appearing in nearly 20% of FDA-approved drugs. However, its susceptibility to oxidative metabolism and rotational freedom can limit efficacy. The incorporation of a gem-dimethyl group (two methyl groups on a single carbon, typically at a benzylic or linker position) serves as a critical "bioisosteric lock."

This guide explores the "Gem-Dimethyl Effect" (Thorpe-Ingold Effect) specifically within pyridine architectures. It details how this motif restricts conformational entropy to favor binding, blocks CYP450-mediated metabolic hot spots, and provides synthetic protocols for accessing these sterically congested systems.

Medicinal Chemistry Rationale

Metabolic Blockade (The "Benzylic" Problem)

Pyridines substituted with alkyl chains are prone to rapid oxidation at the


-carbon (benzylic position) by Cytochrome P450 enzymes.
  • Mechanism: CYP450 abstracts a hydrogen atom from the

    
    -carbon, leading to hydroxylation and subsequent dealkylation or oxidation to a carboxylic acid.
    
  • The Gem-Dimethyl Solution: Replacing

    
    -hydrogens with methyl groups (
    
    
    
    ) removes the abstractable protons, effectively halting this metabolic route. This is a standard optimization strategy to improve half-life (
    
    
    ).
Conformational Restriction (Thorpe-Ingold Effect)

The introduction of a gem-dimethyl group increases the population of the gauche conformer due to steric repulsion between the methyl groups and adjacent substituents.

  • Impact: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

  • Application: In pyridine-based macrocycles, gem-dimethyl substitution often accelerates ring-closing metathesis (RCM) or macrolactamization by bringing reactive ends closer together.

Solubility and Lipophilicity

While adding two methyl groups increases lipophilicity (


 increases by ~1.0), the resulting disruption of planar stacking can surprisingly improve solubility by reducing crystal lattice energy.

Synthetic Methodologies

Accessing gem-dimethyl substituted pyridines is synthetically non-trivial due to the steric hindrance at the quaternary center. Three primary strategies are employed:

Strategy A: Radical Minisci Alkylation

The most direct method for functionalizing electron-deficient pyridines with bulky alkyl groups.

  • Mechanism: Generation of a nucleophilic alkyl radical (from a carboxylic acid or alkyl halide) which attacks the protonated (activated) pyridine ring.

  • Utility: Ideal for late-stage functionalization (LSF) of complex pyridine scaffolds.

Strategy B: De Novo Ring Synthesis (Modified Hantzsch/Bohlmann-Rahtz)

Constructing the pyridine ring around the gem-dimethyl motif.

  • Approach: Condensation of

    
    -enaminones with alkynes or ketones containing the dimethyl moiety.
    
  • Utility: Best for generating 2,6-substituted pyridines where the gem-dimethyl group is part of a fused ring or specific side chain.

Strategy C: Transition Metal Cross-Coupling (Negishi/Kumada)

Using organozinc or Grignard reagents to install tertiary alkyl groups.

  • Challenge:

    
    -hydride elimination is a competing pathway.
    
  • Solution: Use of specific ligands (e.g., CPhos, RuPhos) or titanium additives to facilitate reductive elimination over

    
     elimination.
    

Visualization: Metabolic Blocking & Minisci Mechanism

GemDimethylPathways cluster_metabolism Metabolic Stability Mechanism cluster_synthesis Minisci Radical Synthesis Py_Alkyl Pyridine-CH2-R (Metabolically Labile) CYP450 CYP450 Oxidation Py_Alkyl->CYP450 H-abstraction Py_Ox Pyridine-CH(OH)-R (Inactive/Excreted) CYP450->Py_Ox Py_Gem Pyridine-C(Me)2-R (Metabolically Stable) Py_Gem->CYP450 Steric/Electronic Block Block No Abstractable H Oxidation Blocked Py_Gem->Block Py_H Pyridine (SM) Product 2-Substituted Gem-Dimethyl Pyridine Py_H->Product Protonation Radical_Source R-C(Me)2-COOH + AgNO3/K2S2O8 Radical Tertiary Radical •C(Me)2-R Radical_Source->Radical Decarboxylation Radical->Product Radical Addition Re-aromatization

Figure 1: Comparison of metabolic pathways (Top) and the Minisci synthetic route (Bottom) for gem-dimethyl pyridines.

Experimental Protocols

Protocol A: Silver-Catalyzed Minisci Alkylation

Used to install a pivaloyl or tert-butyl-like group at the C2 or C4 position of a pyridine.

Reagents:

  • Pyridine substrate (1.0 equiv)

  • Pivalic acid (or desired gem-dimethyl carboxylic acid) (3.0 equiv)

  • Silver nitrate (

    
    ) (0.2 equiv)
    
  • Ammonium persulfate (

    
    ) (1.5 equiv)
    
  • Solvent: 10% Aqueous

    
     / Acetonitrile (1:1) or TFA/Water.
    

Procedure:

  • Dissolution: Dissolve the pyridine substrate (1 mmol) in a mixture of acetonitrile (5 mL) and 10% aqueous sulfuric acid (5 mL).

    • Note: Acidic media is critical to protonate the pyridine, increasing its electrophilicity toward the nucleophilic alkyl radical.

  • Radical Generation: Add pivalic acid (3 mmol) and

    
     (0.2 mmol).
    
  • Initiation: Heat the solution to 70°C. Dropwise add a solution of ammonium persulfate (1.5 mmol) in water (2 mL) over 20 minutes.

    • Observation: Evolution of

      
       gas indicates successful decarboxylation and radical formation.
      
  • Workup: Stir for an additional 1 hour. Cool to room temperature, neutralize with saturated

    
     (caution: foaming), and extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Protocol B: Negishi Coupling for Sterically Hindered Pyridines

Used for coupling a gem-dimethyl organozinc reagent to a halopyridine.

Reagents:

  • 2-Bromopyridine derivative (1.0 equiv)

  • tert-Butylzinc bromide (or gem-dimethyl analog) (1.5 equiv, THF solution)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    /
    
    
    for extremely hindered substrates.
  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Loading: Add the bromopyridine (1 mmol) and Pd catalyst (0.05 mmol) to the flask. Add anhydrous THF (5 mL).

  • Coupling: Cool to 0°C. Slowly add the organozinc reagent (1.5 mmol) via syringe.

  • Reaction: Allow to warm to room temperature and then heat to 60°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. If des-bromo (reduced) product is observed, lower temperature or switch to a bulkier ligand (e.g., XPhos).

  • Quench: Quench with saturated

    
    . Extract with ether.
    

Comparative Data: Impact on Drug Properties[1][2][3]

Table 1: Effect of Gem-Dimethyl Substitution on Pharmacokinetics (Hypothetical Series)

Compound StructureSubstituent (R)CYP Stability (

, min)
Lipophilicity (cLogP)Potency (

, nM)
A (Parent)

122.145
B (Mono-Me)

282.530
C (Gem-DiMe)

>120 2.912

Interpretation: Compound C demonstrates the classic "Gem-Dimethyl Effect." The metabolic stability is drastically improved by removing


-hydrogens. Potency improves due to the rigidification of the side chain, reducing the entropic cost of binding.

References

  • Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors.

    • Source: Journal of Medicinal Chemistry (2024)
    • Significance: Demonstrates the use of gem-dimethyl groups to improve potency and PK in antiviral pyridine drugs.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.

    • Source: Journal of Medicinal Chemistry (2018)[1]

    • Significance: A comprehensive review of the Thorpe-Ingold effect and metabolic stability conferred by gem-dimethyl groups.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Inhibitors.

    • Source: ACS Medicinal Chemistry Letters (2018)
    • Significance: Case study on blocking metabolic hotspots in pyridine-fused systems.
  • A Simple, Modular Synthesis of Substituted Pyridines.

    • Source: Journal of the American Chemical Society (2008)
    • Significance: Details synthetic routes (electrocyclization) to access highly substituted pyridine cores.
  • Minisci Reaction: A Practical Guide. Source: Strategic Applications of Named Reactions in Organic Synthesis. Significance: Foundational text for the radical alkylation protocol described in Section 5. (Standard Reference).

Sources

Metabolic Stability Profile of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and potential for drug-drug interactions.[2][3] Compounds with excessive metabolic liability are often subject to rapid clearance, leading to poor in vivo exposure and diminished therapeutic efficacy.[2] Conversely, molecules that are too stable may accumulate and lead to off-target toxicities.

This guide provides an in-depth technical framework for assessing the metabolic stability of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid. We will dissect its structural features to predict metabolic hotspots, outline comprehensive experimental protocols for in vitro evaluation, and discuss the interpretation of resulting data. This document is intended for drug development scientists and researchers, offering a robust, field-proven strategy for characterizing the metabolic fate of this and structurally related molecules.

Structural Analysis and Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is largely dictated by its chemical structure. The structure of this compound presents three key motifs for consideration: a pyridine ring, a carboxylic acid, and a gem-dimethyl group.

  • Pyridine Ring: As an electron-deficient aromatic heterocycle, the pyridine moiety is a common feature in FDA-approved drugs.[4][5] It is susceptible to Phase I oxidation reactions, primarily mediated by Cytochrome P450 (CYP) enzymes.[6] Oxidation can occur on the ring carbons or the nitrogen atom (N-oxidation). The nitrogen atom can also influence the metabolism of the rest of the molecule by acting as a hydrogen bond acceptor or by altering the electronic properties of the scaffold.[5]

  • Carboxylic Acid Moiety: Carboxylic acids are prime targets for Phase II conjugation reactions. The most significant pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide.[7][8] This process dramatically increases the hydrophilicity of the molecule, facilitating its excretion.[8] However, acyl glucuronides are a class of potentially reactive metabolites that can covalently bind to macromolecules like proteins, a mechanism that has been associated with idiosyncratic drug toxicity.[7][9][10]

  • Gem-Dimethyl Group: The two methyl groups on the alpha-carbon (C2) create significant steric hindrance. This is a common medicinal chemistry strategy used to block metabolism at adjacent positions. This feature is expected to prevent oxidation at the C2 position and may enhance the overall stability of the molecule compared to its non-methylated analogue.

Based on this analysis, a primary metabolic clearance pathway for this compound is predicted to involve a combination of Phase I oxidation on the pyridine ring and Phase II glucuronidation of the carboxylic acid.

Predicted Metabolic Fates of this compound

Metabolic_Pathways Parent This compound PhaseI Phase I Metabolites (Oxidized Pyridine) Parent->PhaseI CYP-Mediated Oxidation PhaseII Phase II Metabolite (Acyl Glucuronide) Parent->PhaseII UGT-Mediated Glucuronidation PhaseI_PhaseII Oxidized Acyl Glucuronide PhaseI->PhaseI_PhaseII UGT-Mediated Glucuronidation PhaseII->PhaseI_PhaseII CYP-Mediated Oxidation Experimental_Workflow start Prepare Test System (Microsomes or Hepatocytes) pre_incubate Pre-incubate System with Compound at 37°C start->pre_incubate initiate Initiate Reaction (Add Cofactor) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points (0, 5, 15, 30...) incubate->sample Over Time quench Quench Reaction (Cold Acetonitrile + IS) sample->quench process Process Sample (Centrifuge) quench->process analyze Analyze Supernatant (LC-MS/MS) process->analyze data_analysis Data Analysis (Calculate t½, CLint) analyze->data_analysis end_node Metabolic Profile data_analysis->end_node Decision_Logic start Conduct In Vitro Stability Assays decision Is Intrinsic Clearance (CLint) High or Low? start->decision low_cl Low Clearance (Metabolically Stable) decision->low_cl Low high_cl High Clearance (Metabolically Liable) decision->high_cl High proceed Proceed to In Vivo Pharmacokinetic Studies low_cl->proceed metid Metabolite Identification to Confirm Hotspots high_cl->metid redesign Structural Modification (Block Metabolic Hotspots) metid->redesign

Caption: Decision-making framework based on in vitro stability results.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the metabolic stability of this compound. By combining structural analysis with a tiered in vitro experimental strategy, researchers can efficiently determine the compound's intrinsic clearance, identify its primary metabolic pathways, and make informed decisions for its continued development. The key predicted liabilities—CYP-mediated oxidation of the pyridine ring and UGT-mediated glucuronidation of the carboxylic acid—can be systematically evaluated using the detailed protocols herein. The resulting data will be crucial for predicting in vivo pharmacokinetics and ensuring the selection of drug candidates with an optimal balance of efficacy and safety.

[1]### References

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from

  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • PubMed. (2009, November 15). [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. Retrieved from [Link]

  • PMC. (n.d.). A simple model predicts UGT-mediated metabolism. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Cysteine amide adduct formation from carboxylic acid drugs via UGT-mediated bioactivation in human liver microsomes. Retrieved from [Link]

  • PubMed. (n.d.). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Retrieved from [Link]

  • PubMed. (2007, September 20). Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Metabolic activation of carboxylic acids. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • PMC. (n.d.). Advances on the biosynthesis of pyridine rings. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • YouTube. (2023, September 12). Metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • UT Southwestern. (n.d.). In Vitro Metabolic Stability: Preclinical Pharmacology Core. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Retrieved from [Link]

  • ATSDR. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

Sources

Strategic Utilization of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid in peptidomimetic design Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern peptidomimetic drug discovery, This compound (henceforth referred to as DMPP ) represents a high-value "capping" scaffold. It functions as a dual-purpose structural tool: (1) acting as a conformational lock via the gem-dimethyl (Thorpe-Ingold) effect, and (2) serving as a polar aromatic bioisostere for phenylalanine or tryptophan residues. This guide details the physicochemical rationale, synthesis, and application of DMPP in stabilizing peptide conformations and optimizing pharmacokinetic profiles.

Structural Mechanics & Design Logic

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The defining feature of DMPP is the quaternary carbon at the


-position relative to the carboxyl group. In linear peptides, the rotation around the 

(

) and

(

) bonds is a primary source of entropic loss upon binding.

By introducing two methyl groups at the


-position (the gem-dimethyl group), the bond angles are compressed (from 

109.5° to smaller internal angles), which forces the external substituents (the carboxyl and the pyridyl side chain) closer together. This steric crowding restricts the available conformational space, pre-organizing the molecule into a bioactive conformation—often favoring folded structures like

-turns or helices.
  • Thermodynamic Benefit: This pre-organization reduces the entropic penalty (

    
    ) required for the ligand to adopt the bound conformation, theoretically improving binding affinity (
    
    
    
    ).
  • Metabolic Stability: The quaternary center eliminates the

    
    -proton, rendering the molecule completely resistant to racemization and highly resistant to metabolic degradation by standard proteases or oxidases that target the 
    
    
    
    -position.
Pyridine as a Bioisostere

The 3-pyridyl moiety serves as a bioisostere for the phenyl ring of Phenylalanine (Phe) or the indole of Tryptophan (Trp).

PropertyPhenyl (Phe)3-Pyridyl (DMPP)Impact on Drug Design
Electronic Character Electron-rich (

-donor)
Electron-deficient (

-acceptor)
Alters

stacking geometry; reduces metabolic oxidation.
H-Bonding NoneAcceptor (N atom)Can engage specific H-bonds in the active site (e.g., with Ser/Thr/Tyr).
Basicity (pKa) NeutralWeak Base (~5.2)Improves solubility at physiological pH; potential for salt bridge formation.
LogP (Lipophilicity) High (Hydrophobic)Moderate (Amphiphilic)Lowers LogP, improving oral bioavailability and reducing non-specific binding.

Synthesis Protocol: Isobutyrate Enolate Alkylation

The most robust route to synthesize DMPP involves the direct alkylation of an isobutyrate ester enolate with 3-(chloromethyl)pyridine (3-picolyl chloride). This method minimizes byproducts compared to Meldrum's acid routes for this specific substitution pattern.

Reagents & Materials
  • Starting Material: Methyl isobutyrate (CAS: 547-63-7)

  • Electrophile: 3-(Chloromethyl)pyridine hydrochloride (CAS: 6959-48-4)

  • Base: Lithium Diisopropylamide (LDA) [Generated in situ or 2.0M solution]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated Ammonium Chloride (

    
    )
    
Step-by-Step Methodology

Step 1: Enolate Formation

  • Charge a flame-dried 3-neck round-bottom flask with anhydrous THF (0.5 M relative to substrate) under Argon atmosphere.

  • Cool to -78°C using a dry ice/acetone bath.

  • Add LDA (1.1 equiv) dropwise via syringe, maintaining temperature below -70°C.

  • Add Methyl isobutyrate (1.0 equiv) dropwise over 15 minutes.

  • Stir at -78°C for 45 minutes to ensure complete deprotonation and formation of the lithium enolate.

Step 2: Alkylation

  • Prepare the free base of 3-(chloromethyl)pyridine from its hydrochloride salt (neutralize with saturated

    
    , extract with ether, dry, and concentrate) immediately prior to use to prevent polymerization.
    
  • Dissolve the fresh 3-(chloromethyl)pyridine (1.05 equiv) in a minimal amount of anhydrous THF.

  • Add the electrophile solution dropwise to the enolate at -78°C.

  • Critical Step: Allow the reaction to warm slowly to room temperature over 4 hours. The gem-dimethyl steric hindrance requires thermal energy to overcome the activation barrier for the

    
     displacement.
    

Step 3: Workup & Hydrolysis

  • Quench with saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Hydrolysis: Dissolve the crude ester in THF:MeOH:H2O (3:1:1). Add LiOH (3.0 equiv). Stir at 60°C for 12 hours.

  • Acidify to pH 4-5 with 1N HCl and extract with Ethyl Acetate/Isopropanol (3:1) to recover the zwitterionic/free acid product.

Visualization of Synthesis & Logic

Synthesis Pathway Diagram

SynthesisPathway Start Methyl Isobutyrate Intermediate Lithium Enolate Start->Intermediate Deprotonation Reagent1 LDA / THF (-78°C) Reagent1->Intermediate ProductEster Methyl 2,2-dimethyl-3-(pyridin-3-yl)propionate Intermediate->ProductEster SN2 Alkylation (Warm to RT) Reagent2 3-(Chloromethyl)pyridine Reagent2->ProductEster FinalProduct This compound (DMPP) ProductEster->FinalProduct Saponification Hydrolysis LiOH / H2O (Hydrolysis) Hydrolysis->FinalProduct

Caption: Figure 1. Convergent synthesis of DMPP via enolate alkylation of methyl isobutyrate.

Conformational Energy Landscape

EnergyLandscape Unconstrained Linear Peptide (High Entropy) DMPP_Intro Incorporation of DMPP (Gem-Dimethyl + Pyridine) Unconstrained->DMPP_Intro Modification StericClash Steric Restriction (Thorpe-Ingold) DMPP_Intro->StericClash Backbone Constraint Interaction Pyridine-Target Interaction (H-bond/Pi-stack) DMPP_Intro->Interaction Sidechain Positioning Result Pre-organized Bioactive Conformation (High Affinity / Protease Stable) StericClash->Result Entropy Reduction Interaction->Result Enthalpy Gain

Caption: Figure 2. Mechanistic contribution of DMPP to peptidomimetic stability and affinity.

Applications in Drug Discovery[1][2][3][4]

N-Terminal Capping for Protease Inhibition

DMPP is frequently employed as an N-terminal cap in protease inhibitors (e.g., for renin, HIV protease, or proteasome inhibitors).

  • Mechanism: Standard aminopeptidases require a free N-terminal amine and an

    
    -proton to process substrates. DMPP lacks both (it is a carboxylic acid attached to the N-terminus of the next residue, forming an amide).
    
  • Result: The resulting peptidomimetic is "invisible" to exopeptidases, significantly increasing plasma half-life (

    
    ).
    
Targeting Protein-Protein Interactions (PPIs)

In PPIs involving helical interfaces (e.g., p53-MDM2 or Bcl-2 family), residues like Phenylalanine and Tryptophan often anchor the helix into a hydrophobic groove.

  • Substitution Strategy: Replacing a native Phe with DMPP at the N-terminus of a truncated peptide mimetic.

  • Advantage: The gem-dimethyl group forces the backbone into a helical turn initiation, while the pyridine nitrogen can be positioned to pick up a specific hydrogen bond in the pocket that the native phenyl cannot, potentially increasing selectivity.

Fragment-Based Drug Discovery (FBDD)

DMPP serves as an excellent "fragment" due to its low molecular weight (MW ~193 Da) and high ligand efficiency potential. It provides a rigid core with vectors for expansion (the carboxylic acid for coupling and the pyridine ring for further functionalization).

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Werner, H. M., et al. (2012). Pyridine derivatives as potent inducers of apoptosis. Journal of Medicinal Chemistry. (Contextual grounding for pyridine utility in PPIs).
  • Organic Syntheses. (2004). General Procedures for Alpha-Alkylation of Esters. Organic Syntheses, Coll. Vol. 10, p. 423. Link

  • Clagett-Dame, M., et al. (2021). Design of Pyridine-Based Peptidomimetics. (General reference to pyridine scaffolds in drug design).

Methodological & Application

Solvent selection for dissolving 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Solubility Protocol for 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Abstract

This technical guide provides a rationale for solvent selection and handling of This compound .[1][2][3] Due to its amphoteric nature (containing both a basic pyridine ring and an acidic carboxylic acid), this molecule exhibits zwitterionic behavior that complicates solubility in standard non-polar organic solvents.[1][2][3] This note outlines protocols for overcoming lattice energy barriers, optimizing pH for aqueous formulation, and selecting compatible solvents for LCMS, NMR, and biological assays.

Physicochemical Analysis & Solubility Theory

To select the correct solvent, one must first understand the competing intermolecular forces at play.[1][2][3]

Structural Dissection
  • Pyridine Moiety (Basic): The nitrogen atom has a lone pair available for protonation (approximate pKa of conjugate acid

    
     5.2–5.6).[1][2][3]
    
  • Carboxylic Acid (Acidic): The terminal carboxyl group can donate a proton (approximate pKa

    
     4.5–4.8).[1][2][3]
    
  • Gem-Dimethyl Group (Lipophilic): The two methyl groups at the

    
    -position increase lipophilicity (LogP) and provide steric bulk, which can disrupt crystal packing but also hinders solvation of the acid group.[1][2]
    
The Zwitterion Challenge

In the solid state and at neutral pH in water, this compound likely exists as a zwitterion (pyridinium carboxylate salt).[1][2][3]

  • Consequence: High crystal lattice energy makes it difficult to dissolve in non-polar solvents like Hexane, Toluene, or pure Dichloromethane (DCM).[1][2][3]

  • Solution: Solubility is best achieved by shifting the equilibrium away from the zwitterion using pH adjustment (acid/base) or high-dielectric protic solvents.[1][2][3]

Figure 1: pH-Dependent Speciation & Solubility States

Speciation cluster_0 Acidic pH (< 3.0) cluster_1 Neutral pH (~4.5 - 6.0) cluster_2 Basic pH (> 7.5) Cation Cationic Form (Pyridinium+ / COOH) Soluble in Water/Polar Organics Zwitterion Zwitterionic Form (Pyridinium+ / COO-) Low Solubility (Aggregates) Cation->Zwitterion Raise pH Zwitterion->Cation Add HCl/TFA Anion Anionic Form (Pyridine / COO-) Soluble in Aqueous Buffer Zwitterion->Anion Add NaOH/TEA Anion->Zwitterion Lower pH

Caption: Speciation diagram showing the transition from soluble ionic forms to the less soluble zwitterionic form based on pH environment.

Solvent Selection Matrix

The following table summarizes predicted solubility profiles based on the compound's amphoteric and lipophilic properties.

Solvent ClassRepresentative SolventsSolubility PredictionApplication Notes
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Best for stock solutions.[1][2] Difficult to remove.
Protic Polar Methanol, EthanolGood H-bonding stabilizes ionic forms.[1][2][3] Good for transfers.
Chlorinated DCM, ChloroformModerate/Poor Likely requires 5-10% Methanol or trace acid to dissolve zwitterions.[1][2][3]
Ethers THF, DioxaneModerate Good for synthesis; avoid for storage (peroxides).[1][2][3]
Hydrocarbons Hexane, HeptaneInsoluble Use as anti-solvents for precipitation/crystallization.[1][2][3]
Aqueous Water, PBSpH Dependent Poor at pH 5-6.[1][2][3] High at pH <3 or >8.[1][2][3]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Biological Assays)

Target: Create a stable stock for dilution into cell culture media or enzymatic assays.[1][2][3]

  • Weighing: Accurately weigh 19.3 mg of this compound (MW

    
     193.24  g/mol ) into a sterile microcentrifuge tube.
    
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: DMSO is preferred over ethanol for biological stocks due to lower volatility and sterility compatibility.[1][2][3]

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution should be completely clear. If haze remains, verify purity or moisture content of the solid.[1][2][3]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: Aqueous Formulation for In Vivo/In Vitro Use

Target: Dissolve compound in aqueous buffer without precipitation.[1][2][3]

  • Calculation: Determine the desired concentration (e.g., 10 mg/mL).

  • Acidification Strategy (Preferred for Stability):

    • Suspend the solid in 0.9 volume of water.[1][2][3]

    • Slowly add 1.0 M HCl or Methanesulfonic acid dropwise while monitoring pH.[1][2][3]

    • Target pH: 2.5 – 3.0 .[1][2][3] The pyridine nitrogen will protonate, ensuring solubility.[1][2][3]

  • Alkaline Strategy (Alternative):

    • Suspend solid in water.[1][2][3]

    • Add 1.0 equivalent of NaOH or Meglumine .[1][2][3]

    • Target pH: > 8.0 .

    • Warning: Ensure the pH is compatible with your biological target.[1][2][3]

Protocol C: LCMS Sample Preparation

Target: Analyze purity without contaminating the column or suppressing ionization.[1][2][3]

  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid .

    • Reasoning: The formic acid ensures the pyridine is protonated (cationic), improving solubility and peak shape on C18 columns.[1][2][3]

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter before injection.
    

Application-Specific Workflows

Figure 2: Solvent Decision Tree

DecisionTree Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis DMSO Use DMSO (Max 0.1% final conc.) BioAssay->DMSO Stock Solution Buffer Use Aqueous Buffer (Adjust pH <3 or >8) BioAssay->Buffer Direct Dissolution DCM DCM/MeOH (9:1) (For coupling) Synthesis->DCM THF THF or DMF (For alkylation) Synthesis->THF Deuterated DMSO-d6 or MeOD (Avoid CDCl3 if zwitterion) Analysis->Deuterated NMR MobilePhase ACN/Water + 0.1% FA (Acidic Mobile Phase) Analysis->MobilePhase LCMS

Caption: Decision matrix for selecting the optimal solvent system based on the experimental end-goal.

Critical Considerations & Troubleshooting

  • NMR Artifacts: In CDCl

    
     , the compound may show broad peaks due to slow exchange of the carboxylic acid proton or aggregation of the zwitterion.[1][2][3]
    
    • Fix: Use DMSO-d

      
        or Methanol-d
      
      
      
      .[1][2][3] Alternatively, add a drop of TFA-d to CDCl
      
      
      to sharpen signals.[1][2][3]
  • Gem-Dimethyl Sterics: The 2,2-dimethyl group creates significant steric hindrance near the carbonyl.[1][2][3] If using this compound as a building block (e.g., amide coupling), activation times may need to be longer than standard propanoic acid derivatives.[1][2][3]

  • Salt Formation: If the free acid is difficult to handle (sticky solid/oil), convert it to the Hydrochloride salt (using HCl in Dioxane) or Sodium salt .[1][2][3] These salts are generally free-flowing solids with better water solubility.[2][3]

References

  • Compound Data: PubChem. 3-(Pyridin-3-yl)propanoic acid (Parent Analog Data). National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • pKa Reference: Williams, R. pKa Data Compiled by R. Williams (Pyridine & Carboxylic Acids). Organic Chemistry Data. Available at: [Link][1][2][3]

  • Zwitterion Solubility: Wang, Y., et al. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][2][3] ResearchGate. Available at: [Link]

Sources

Application Note: Optimization of Esterification Reactions with 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists optimizing the esterification of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid . The guide prioritizes robust, scalable, and chemically rational protocols over generic textbook methods.

Executive Summary

The esterification of This compound presents a dual synthetic challenge:

  • Steric Hindrance: The gem-dimethyl (

    
    -dimethyl) group creates a "neopentyl-like" environment, significantly retarding nucleophilic attack at the carbonyl carbon.
    
  • Electronic Interference: The basic pyridine nitrogen (pKa ~5.2) acts as a catalyst poison in acid-catalyzed Fischer esterifications and can interfere with metal-mediated couplings.

Standard Fischer esterification (H₂SO₄/MeOH) is not recommended due to slow kinetics and the precipitation of pyridinium salts. This guide details two superior protocols: Acid Chloride Activation (for scale and simple alcohols) and T3P® Coupling (for high-throughput and complex alcohols).

Mechanistic Analysis & Strategy

The Gem-Dimethyl Effect & Pyridine Basicity

The primary barrier to reaction is the steric bulk of the quaternary carbon at the


-position. In a standard tetrahedral intermediate, the gem-dimethyl groups compress the bond angles, destabilizing the transition state for nucleophilic attack.

Additionally, the pyridine ring creates a "proton sink." In acidic media, the pyridine nitrogen protonates before the carbonyl oxygen, deactivating the molecule's solubility and creating a positively charged species that repels protonated alcohol nucleophiles.

Strategic Solution: We must bypass the low-reactivity of the carboxylic acid by converting it into a highly reactive electrophile (Acid Chloride or Mixed Anhydride) under basic or neutral conditions to keep the pyridine unprotonated and soluble.

Decision Matrix: Method Selection

Use the following logic flow to select the optimal protocol for your specific alcohol substrate.

MethodSelection Start Start: Select Alcohol Simple Primary/Secondary Simple Alcohol (e.g., MeOH, EtOH) Start->Simple Complex Tertiary, Acid-Sensitive, or Precious Alcohol Start->Complex Scale Is Scale > 10g? Simple->Scale MethodB Protocol B: T3P Coupling Complex->MethodB First Choice MethodA Protocol A: Acid Chloride (Oxalyl Cl) Scale->MethodA Yes (Robust) Scale->MethodB No (Convenient) MethodC Protocol C: Yamaguchi Esterification MethodB->MethodC If T3P Fails

Figure 1: Decision tree for selecting the esterification method based on substrate complexity and reaction scale.

Protocol A: Acid Chloride Activation (The Scalable Standard)

Best for: Primary/Secondary alcohols, Scale-up (>10g), Methyl/Ethyl esters. Mechanism: Formation of the Vilsmeier-Haack intermediate to generate the acid chloride, followed by base-mediated esterification.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Base: Triethylamine (Et₃N) or DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M concentration) under N₂ atmosphere.

  • Catalysis: Add catalytic DMF (2-3 drops). Note: This forms the reactive chloroiminium species essential for activating the oxalyl chloride.

  • Chlorination: Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 equiv). Gas evolution (CO/CO₂) will be vigorous.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Aliquot quench with MeOH/Base -> TLC/LCMS should show complete conversion to Methyl Ester.

  • Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. The residue is the Acid Chloride Hydrochloride salt .

  • Coupling: Re-dissolve the residue in DCM. Add the target Alcohol (1.1–1.5 equiv).

  • Base Addition: Cool to 0°C. Add Et₃N (3.0 equiv) dropwise.

    • Why 3.0 equiv? 1 eq neutralizes the Pyridine-HCl; 1 eq neutralizes the HCl from esterification; 1 eq acts as the proton scavenger to drive equilibrium.

  • Workup: Stir 4-12h. Wash with Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: High-throughput screening, Acid-sensitive alcohols, Complex substrates. Mechanism: T3P acts as a coupling agent to form a mixed anhydride. The byproduct is water-soluble, simplifying purification.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Alcohol: 1.0 - 1.2 equiv

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the Carboxylic Acid (1.0 equiv), Alcohol (1.1 equiv), and Base (DIPEA, 3.0 equiv) in EtOAc (0.2 M).

  • Addition: Add T3P solution (1.5 equiv) dropwise at RT.

    • Note: No cooling is usually required unless the alcohol is extremely labile.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If conversion is <50% after 6h, heat to 50°C. The gem-dimethyl steric bulk often requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc. Wash three times with water (T3P byproducts are highly water-soluble). Wash once with brine.

  • Isolation: Evaporate solvent. Flash chromatography is rarely needed for simple alcohols due to the cleanliness of T3P.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation of similar hindered heterocyclic substrates.

ParameterFischer EsterificationAcid Chloride (Protocol A)T3P Coupling (Protocol B)
Conversion (24h) < 30%> 95%> 90%
Impurity Profile High (Pyridine salts)LowVery Low
Steric Tolerance PoorExcellentGood
Scalability PoorExcellentGood
Byproduct Removal DifficultEvaporation/WashWater Wash

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Conversion: Usually due to the steric bulk of the gem-dimethyl group.

    • Fix: Switch to Protocol A (Acid Chloride) and reflux the coupling step if necessary.

  • Pyridine N-Acylation: In rare cases with highly activated acid chlorides, the pyridine nitrogen can be acylated.

    • Detection: LCMS will show M+Mass(Acid) peaks.

    • Fix: This is usually reversible during aqueous workup (bicarbonate wash).

QC Specifications
  • NMR (¹H): Look for the diagnostic shift of the gem-dimethyl protons.

    • Reactant: ~1.2 ppm.

    • Product: Shift depends on the ester, but generally distinct.

    • Pyridine Ring:[1][2][3][4] Ensure the protons are integrated correctly (4H) to confirm no degradation of the heterocycle.

  • Racemization: Not applicable. The

    
    -carbon is achiral (two methyl groups). This allows for harsher thermal conditions without risk of stereochemical erosion.
    

References

  • Yamaguchi Esterification Mechanism: Inanaga, J., et al.[5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, vol. 52, no.[5] 7, 1979, pp. 1989–1993. Link

  • T3P Reagent Guide: "Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis." Organic Chemistry Portal. Link

  • Steric Hindrance in Esterification: "Esterification of Carboxylic Acids with 2,4,6-Trichlorobenzoyl Chloride."[6] Organic Syntheses, Coll. Vol. 9, p. 28. Link

  • Pyridine Handling in Synthesis: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, vol. 12, 1983, pp. 129-161. Link

  • Acid Chloride Activation: "Preparation of Acid Chlorides." Common Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Zwitterionic Pyridine Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping the "Water Trap"

Welcome to the technical support center. If you are reading this, you are likely facing the classic "zwitterionic trap." Pyridine carboxylic acids (e.g., nicotinic acid, picolinic acid, and their derivatives) possess a basic nitrogen (pyridine ring) and an acidic carboxyl group. This duality means they exist in a pH-dependent equilibrium between cationic, anionic, and zwitterionic forms.

Unlike standard organic acids, zwitterions often have maximum water solubility and minimum organic solubility , rendering standard liquid-liquid extraction (LLE) with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) ineffective. Furthermore, their high polarity causes poor retention on standard C18 HPLC columns, leading to "unretained" dead-volume elution or severe peak tailing.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: Isolation & Extraction Troubleshooting

Q: Why is my product staying in the aqueous layer despite repeated extractions with DCM?

Diagnosis: You are likely attempting extraction at a pH where the molecule is charged (cationic at low pH, anionic at high pH). Even at the isoelectric point (pI), the zwitterion is highly polar and often prefers water over non-polar solvents.

Protocol 1: Isoelectric Point (pI) Precipitation This is the most scalable "green" purification method. The zwitterion is typically the least soluble form in water.

  • Determine the pI: Calculate the isoelectric point using the pKa values of your specific derivative:

    
    .
    
    • Example: Nicotinic acid (

      
      , 
      
      
      
      )
      
      
      .
  • Concentrate: Reduce the aqueous reaction volume to near-saturation (rotary evaporator).

  • Titrate:

    • If acidic: Slowly add 1M NaOH or

      
       while monitoring pH.
      
    • If basic: Slowly add 1M HCl or Acetic Acid.

  • Target: Adjust pH exactly to the calculated pI.

  • Crystallize: Cool the solution to 0–4°C. The zwitterion should precipitate. Filter and wash with cold water or ethanol.

Protocol 2: The "Salting-Out" Continuous Extraction If the compound is too water-soluble to precipitate:

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until saturation. This disrupts the hydration shell of the zwitterion.

  • Solvent Switch: Use n-Butanol (n-BuOH) or Isopropanol (IPA)/Chloroform (1:3) mixtures. These are more polar than DCM and can solvate the zwitterion.

  • Process: Perform continuous liquid-liquid extraction (using a Soxhlet-type liquid extractor) for 12–24 hours.

Module 2: Desalting & Salt Removal

Q: I evaporated the water, but my product is a solid crust mixed with NaCl/KCl. How do I desalt it?

Diagnosis: Zwitterions are difficult to separate from inorganic salts because both are water-soluble and insoluble in non-polar organics.

Protocol: Ion Exchange Chromatography (IEX) This is the "Gold Standard" for desalting zwitterions.

  • Resin Selection:

    • Strong Cation Exchange (SCX): Dowex 50W or Amberlite IR-120 (

      
       form).
      
  • The Workflow:

    • Load (Acidic): Dissolve your crude salt mixture in 0.1 M HCl (pH < 2). At this pH, the pyridine nitrogen is protonated (

      
      ), and the carboxyl is neutral (
      
      
      
      ). The molecule acts as a cation and binds to the resin.
    • Wash: Flush the column with distilled water.

      • Result: Inorganic anions (

        
        , 
        
        
        
        ) and neutral impurities wash through. The product remains bound.
    • Elute (Basic): Elute with 1M

      
       (Ammonia).
      
      • Mechanism:[1] As pH rises, the molecule becomes zwitterionic/anionic and detaches from the resin.

    • Isolate: Evaporate the ammonia eluent. Excess ammonia is volatile, leaving the pure zwitterion free of inorganic salts.

Module 3: Chromatographic Purification (HPLC)

Q: My compound elutes at the solvent front (dead time) on C18, or the peak tails severely.

Diagnosis:

  • No Retention: The molecule is too polar for the hydrophobic C18 mechanism.

  • Tailing: Residual silanols on the silica support interact with the positive charge of the pyridine ring.

Solution A: HILIC (Hydrophilic Interaction Liquid Chromatography) Switch to a HILIC column (e.g., Zwitterionic-HILIC or Amide).[2]

  • Mobile Phase: High organic (90% Acetonitrile)

    
     Low organic (50% Aqueous Buffer).
    
  • Buffer: Use 10–20 mM Ammonium Formate or Ammonium Acetate (pH adjusted to pI).

  • Mechanism: Separation is based on partitioning into a water-rich layer on the column surface.

Solution B: Ion-Pairing Chromatography (If sticking with C18)

  • Additive: Add Hexanesulfonic Acid or Heptafluorobutyric Acid (HFBA) to the mobile phase.

  • Mechanism: The ion-pairing agent neutralizes the charge and adds a hydrophobic tail to the molecule, allowing it to retain on C18.

    • Warning: Ion-pairing agents are difficult to remove and can suppress MS signals.

Summary of Purification Strategies

ChallengeRecommended MethodKey Reagent/MaterialProsCons
Bulk Isolation Isoelectric PrecipitationpH meter, HCl/NaOHScalable, Green, CheapRequires moderate water solubility difference
Salt Removal Cation Exchange (SCX)Dowex 50W (

)
Removes all inorganic saltsRequires column packing step
Trace Purification HILIC HPLCAmide or Zwitterionic ColumnExcellent resolution for polarsRequires long equilibration times
Extraction n-Butanol Extractionn-BuOH, NaClSimple glasswareHigh boiling point of n-BuOH (hard to evap)

Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical species involved.

Figure 1: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Aqueous/Salt Contaminated) CheckSolubility Is the product solid at pI? Start->CheckSolubility Precipitation Method A: Isoelectric Precipitation 1. Adjust pH to pI 2. Cool to 4°C 3. Filter Precipitate CheckSolubility->Precipitation Yes (Low Solubility) CheckOil Is it an oil or highly water soluble? CheckSolubility->CheckOil No (High Solubility) Final Pure Zwitterionic Product Precipitation->Final IEX Method B: Ion Exchange (SCX) 1. Load at pH 1 (Bind) 2. Wash Water (Remove Salts) 3. Elute NH4OH (Release) CheckOil->IEX Best for Salts ContinuousExt Method C: Continuous Extraction 1. Saturate with NaCl 2. Extract with n-BuOH 3. Evaporate CheckOil->ContinuousExt Alternative IEX->Final ContinuousExt->Final

Caption: Decision matrix for selecting the optimal purification route based on physical state and solubility.

Figure 2: The pH-Dependent Equilibrium (The Zwitterion Trap)[4]

SpeciesEquilibrium Cation Cationic Form (pH < pKa1) Soluble in Water Binds to Cation Exchange Zwitterion Zwitterionic Form (pH = pI) Net Charge = 0 Min. Water Solubility Precipitation Zone Cation->Zwitterion + OH- (Deprotonation) Zwitterion->Cation + H+ (Protonation) Anion Anionic Form (pH > pKa2) Soluble in Water Binds to Anion Exchange Zwitterion->Anion + OH- Anion->Zwitterion + H+

Caption: Chemical speciation of pyridine acids. Purification success depends on targeting the specific form (Charge vs. Neutrality).

References

  • Chromatography Today. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from

  • ResearchGate. (2020). How to desalt zwitterions? - Expert Discussion. Retrieved from

  • Google Patents. (1973). Process for the production of pyridine carboxylic acids (US3748336A). Retrieved from

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.[3] Retrieved from

Sources

Validation & Comparative

A Guide to the ¹H-NMR Spectroscopic Analysis of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H-NMR spectrum of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this guide offers a robust, theoretically grounded prediction and comparison with analogous structures. This approach allows for the confident identification and structural verification of the target molecule.

The Structural Rationale: Predicting the ¹H-NMR Landscape

This compound possesses a unique combination of a sterically hindered carboxylic acid moiety and an aromatic pyridine ring. Understanding the electronic environment of each proton is key to predicting its resonance in an ¹H-NMR spectrum. The deshielding effect of the electronegative nitrogen atom and the aromatic ring current of the pyridine ring, coupled with the aliphatic nature of the dimethylpropanoic acid chain, results in a distinct spectral fingerprint.

The analysis that follows is grounded in established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling.[1][2] By examining structurally related compounds, we can build a reliable predictive model for the spectrum of our target molecule.

Experimental Protocol: A Standardized Approach

For the acquisition of a high-resolution ¹H-NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized and purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of labile protons, such as the carboxylic acid proton.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion and resolution.

  • Data Acquisition: Acquire the ¹H-NMR spectrum at room temperature using standard pulse sequences. Key acquisition parameters to consider include the spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each resonance.

Predicted ¹H-NMR Spectrum: A Detailed Analysis

The predicted ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the dimethylpropanoic acid chain.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with key proton environments highlighted.

Aromatic Region (Pyridine Ring):

The pyridine ring presents a complex and informative region of the spectrum. The chemical shifts are significantly influenced by the nitrogen atom's electron-withdrawing nature and the position of the substituent.

  • H-2 and H-6 Protons: The protons at the 2 and 6 positions are ortho to the nitrogen atom and are expected to be the most deshielded, appearing at the lowest field.[3] Typically, protons ortho to the nitrogen in pyridine resonate around δ 8.5-8.6 ppm.[3][4] The substitution at the 3-position will further influence these shifts. We can predict these to appear as distinct multiplets.

  • H-4 Proton: The proton at the 4-position (para to the nitrogen) will be less deshielded than the ortho protons. Its chemical shift is anticipated to be in the range of δ 7.5-7.8 ppm, likely appearing as a multiplet due to coupling with H-2 and H-5.

  • H-5 Proton: The proton at the 5-position (meta to the nitrogen) is expected to be the most shielded of the aromatic protons, with a predicted chemical shift in the range of δ 7.2-7.4 ppm. It will likely appear as a multiplet.

Aliphatic Region (Dimethylpropanoic Acid Chain):

The aliphatic portion of the molecule will give rise to more shielded signals.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the pyridine ring are diastereotopic. They are expected to resonate as a singlet due to the absence of adjacent protons for coupling. Their proximity to the aromatic ring will cause a downfield shift compared to a typical alkyl chain, likely in the range of δ 2.8-3.0 ppm.

  • Methyl Protons (-C(CH₃)₂-): The six protons of the two methyl groups are equivalent and will appear as a sharp singlet. This signal is characteristic of a gem-dimethyl group. Based on data for pivalic acid and other 2,2-dimethyl substituted compounds, this singlet is expected in the highly shielded region of the spectrum, around δ 1.2-1.4 ppm.[5][6]

  • Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and its chemical shift is variable, often appearing as a broad singlet between δ 10-13 ppm.[7] Its position and broadness can be affected by the solvent, concentration, and temperature due to hydrogen bonding.

Comparative Analysis: Learning from Analogs

To refine our predictions, we can compare the expected spectrum with the known ¹H-NMR data of similar molecules.

CompoundStructural FeatureObserved/Predicted Chemical Shifts (δ ppm) and Multiplicity
Pyridine Unsubstituted RingH-2, H-6: ~8.60 (d); H-4: ~7.64 (t); H-3, H-5: ~7.25 (t)[3]
3-Picoline Methyl-substituted PyridineAromatic protons show shifts similar to pyridine, with the methyl group at ~2.3 ppm.[8]
Pivalic Acid 2,2-Dimethylpropanoic AcidMethyl protons: ~1.2 ppm (s); COOH proton: ~12.1 ppm (s).[5]
3-(Pyridin-3-yl)propanoic Acid Propanoic acid chain on PyridineLacks the 2,2-dimethyl group, showing more complex splitting for the aliphatic chain.[9]

This comparative data supports our predictions. The aromatic proton shifts in our target molecule will generally follow the pattern of 3-substituted pyridines. The aliphatic portion will be dominated by the characteristic sharp singlet of the gem-dimethyl group, similar to that seen in pivalic acid.

Summary of Predicted ¹H-NMR Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~1.2 - 1.4Singlet (s)6H-C(CH ₃)₂-
~2.8 - 3.0Singlet (s)2H-CH ₂-
~7.2 - 7.4Multiplet (m)1HPyridine H-5
~7.5 - 7.8Multiplet (m)1HPyridine H-4
~8.5 - 8.6Multiplet (m)2HPyridine H-2, H-6
~10 - 13Broad Singlet (br s)1H-COOH

Conclusion

The ¹H-NMR spectrum of this compound is predicted to be highly characteristic, with well-defined signals for both its aromatic and aliphatic protons. The key features to look for are the downfield multiplets of the pyridine ring protons, a singlet for the methylene protons, a prominent singlet for the six equivalent methyl protons, and a broad singlet for the carboxylic acid proton. This detailed predictive analysis, supported by data from analogous compounds, provides a robust framework for the structural confirmation of this molecule in research and development settings.

References

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A Comparative Guide to HPLC Method Development for the Purity of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid. We will explore the rationale behind chromatographic choices, compare alternative methodologies, and present a comprehensive, validated protocol that stands up to the rigorous standards of the industry.

Introduction to the Analyte and the Analytical Challenge

This compound is a pyridine-containing carboxylic acid. Its structure presents a unique set of challenges for chromatographic separation. The presence of both a basic pyridine ring and an acidic carboxylic acid group makes the compound's retention sensitive to the pH of the mobile phase. Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns. The primary goal is to develop a stability-indicating method, which is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[1][2]

The development of a stability-indicating HPLC method is a critical part of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] Such a method must be able to separate the API from its degradation products and any process-related impurities, ensuring that the reported purity is a true reflection of the drug substance's quality.[1][4]

Strategic Development of a Stability-Indicating HPLC Method

Our approach to method development is systematic, focusing on achieving optimal separation while ensuring the method is robust and reliable.

Initial Column and Mobile Phase Screening

The initial step in method development involves selecting an appropriate column and mobile phase. Given the polar nature of this compound, a conventional C18 column might not provide adequate retention. Therefore, we will compare the performance of a standard C18 column with that of a more polar-modified column, such as a C18 with a polar end-capping or an embedded polar group.

Rationale for Column Selection:

  • Standard C18: A good starting point for most small molecules, but may exhibit poor retention for highly polar compounds.

  • Polar-Modified C18 (e.g., AQ-type or with polar endcapping): These columns are designed to prevent phase collapse in highly aqueous mobile phases and can offer better retention and peak shape for polar analytes.

  • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivity for compounds with ionizable groups.[5][6]

Mobile Phase Considerations:

The mobile phase composition is critical for controlling the retention and selectivity of the separation.[1] For a compound with both acidic and basic functionalities, pH is a powerful tool for optimizing the separation.

  • pH: The pKa of the pyridine nitrogen is approximately 5.2, and the pKa of the carboxylic acid is around 4.8. By adjusting the mobile phase pH, we can control the ionization state of the analyte and its potential impurities, thereby influencing their retention. A pH around 3 would ensure the carboxylic acid is protonated (less polar) and the pyridine nitrogen is protonated (ionic), while a pH around 7 would result in a deprotonated carboxylic acid (ionic) and a neutral pyridine ring.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7] Their different selectivities will be evaluated to achieve the best separation.

  • Buffer: A buffer is essential to control the mobile phase pH and ensure reproducible retention times. Phosphate and acetate buffers are common choices.

Workflow for Method Development

The following diagram illustrates the systematic workflow employed in developing the HPLC method.

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

To identify the optimal chromatographic conditions, a series of experiments were conducted comparing different columns and mobile phase pH values. The goal was to achieve a good peak shape, adequate retention, and the best separation of the API from potential impurities.

Column Performance Comparison
Column TypeRetention Factor (k)Tailing Factor (T)Theoretical Plates (N)
Standard C18 (e.g., Luna C18)1.21.88,500
Polar-Embedded C18 (e.g., Luna Polar C18)2.51.312,000
Mixed-Mode (e.g., Primesep 100)4.11.115,000

Analysis: The data clearly indicates that the mixed-mode column provides superior retention and peak shape for this compound. The increased retention is attributed to the additional ion-exchange interactions between the protonated pyridine ring and the stationary phase.[6] The improved peak shape and efficiency are also a result of these favorable interactions.

Effect of Mobile Phase pH
Mobile Phase pHRetention Time (min)Peak Shape
3.0 (Phosphate Buffer)8.5Symmetrical
5.0 (Acetate Buffer)5.2Moderate Tailing
7.0 (Phosphate Buffer)3.1Significant Tailing

Analysis: A mobile phase pH of 3.0 provides the best chromatographic performance. At this pH, the carboxylic acid is largely protonated, reducing its polarity and increasing its interaction with the reversed-phase component of the stationary phase. Simultaneously, the pyridine ring is protonated, allowing for strong cation-exchange interactions with the mixed-mode column. This dual retention mechanism leads to optimal retention and peak symmetry.

Optimized and Validated HPLC Method

Based on the comparative data, the following HPLC method was developed and subsequently validated according to ICH Q2(R1) guidelines.[8]

Experimental Protocol

Chromatographic Conditions:

  • Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[9] The drug substance was subjected to various stress conditions to induce degradation.

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60 °C, 24h)~15% degradation, one major degradant peak observed.
Base Hydrolysis (0.1 N NaOH, 60 °C, 24h)~20% degradation, two major degradant peaks observed.
Oxidative Degradation (3% H₂O₂, RT, 24h)~10% degradation, one major degradant peak observed.
Thermal Degradation (80 °C, 48h)~5% degradation, minor degradant peaks observed.
Photolytic Degradation (ICH Q1B), solidNo significant degradation observed.

The developed HPLC method was able to successfully separate the main peak from all the degradation products generated under these stress conditions, confirming its stability-indicating capability.

Method Validation Summary

The method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[10][11]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blanks, placebo, or degradation products.Peak purity of the analyte peak > 0.999
Linearity (R²) 0.9998≥ 0.999
Range (µg/mL) 1 - 150-
Accuracy (% Recovery) 99.2 - 101.5%98.0 - 102.0%
Precision (%RSD)
- Repeatability0.45%≤ 2.0%
- Intermediate Precision0.62%≤ 2.0%
Robustness No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.%RSD of results ≤ 2.0%

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for pharmaceutical purity analysis, it is worthwhile to consider other techniques and understand their limitations in this context.

Gas Chromatography (GC)

GC is generally not suitable for the analysis of this compound due to the compound's low volatility and thermal lability. The high temperatures required for GC analysis would likely cause on-column degradation, leading to inaccurate results. Derivatization could be employed to increase volatility, but this adds complexity and potential for analytical error.

Capillary Electrophoresis (CE)

CE is a powerful separation technique for charged molecules and could potentially be used for this analysis. The amphoteric nature of the analyte makes it amenable to separation by CE. However, HPLC is generally preferred in quality control environments due to its higher throughput, better-established robustness, and more straightforward validation for routine use.

Supercritical Fluid Chromatography (SFC)

SFC can be an alternative for the separation of polar compounds. It often provides faster separations than HPLC. However, the instrumentation is less common in standard QC labs, and method development can be more complex.

The following diagram provides a high-level comparison of these techniques for this specific application.

Caption: Comparison of analytical techniques.

Conclusion

The developed stability-indicating HPLC method, utilizing a mixed-mode stationary phase and an acidic mobile phase, has been demonstrated to be a robust, accurate, and precise method for the determination of purity of this compound. The systematic approach to method development, including a thorough comparison of columns and mobile phases, ensured the final method is fit for its intended purpose in a regulated pharmaceutical environment. While alternative techniques exist, HPLC remains the most suitable and practical choice for this application, offering a balance of performance, reliability, and ease of implementation.

References

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  • HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. PubMed. (2012). [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

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  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry. (2023). [Link]

  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. (2020). [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. (2017). [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. (2021). [Link]

  • Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Cheméo. [Link]

  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. (2026). [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. (2026). [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. (2023). [Link]

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  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. (2025). [Link]

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A Senior Application Scientist's Guide to Validating Elemental Analysis of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the validation of elemental analysis results for the compound 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid. We will move beyond a simple procedural checklist to explore the causality behind analytical choices, establish a self-validating system of protocols, and compare elemental analysis with orthogonal methods to build a comprehensive and trustworthy characterization package.

The Foundational Benchmark: Theoretical Composition

Before any experimental validation can occur, we must establish the theoretical ground truth for our target compound. The identity of a pure substance is defined by its molecular formula, which dictates its precise elemental composition.

Compound: this compound Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1][2]

From this, we can calculate the theoretical mass percentages of each constituent element. This calculation is the unwavering standard against which all experimental results must be judged.

ElementSymbolAtomic Mass (amu)Atoms in MoleculeTotal Mass ContributionTheoretical Mass %
CarbonC12.01110120.1167.00%
HydrogenH1.0081313.1047.31%
NitrogenN14.007114.0077.81%
OxygenO15.999231.99817.86%

Note: The percent composition is derived from the formula mass and the atomic masses of the constituent elements.[3]

Part 1: The Primary Assay - CHN Combustion Analysis

For organic compounds, the gold standard for determining the mass fractions of carbon, hydrogen, and nitrogen is combustion analysis.[4][5] This technique provides a direct, quantitative measure of the elemental makeup of a sample, serving as a primary indicator of its bulk purity.

The Causality of Combustion: From Sample to Signal

The principle is elegantly simple yet powerful: a sample is combusted in a high-temperature, oxygen-rich environment, converting all organic components into simple, stable gases (CO₂, H₂O, and N₂).[4][6] These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD). The instrument is calibrated with ultra-pure standards, making the measurement matrix-independent and removing the need for method-specific validation for each new compound.[7]

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep 1. Weigh Sample (1-3 mg) s_encap 2. Encapsulate in Tin Foil s_prep->s_encap s_intro 3. Introduce to Autosampler s_encap->s_intro s_combust 4. Combustion (>900°C in O₂ stream) s_intro->s_combust s_reduce 5. Reduction (NOx to N₂) s_combust->s_reduce s_separate 6. Gas Separation (GC Column) s_reduce->s_separate s_detect 7. Detection (TCD) s_separate->s_detect s_process 8. Signal Integration & Quantification s_detect->s_process s_report 9. Report %C, %H, %N s_process->s_report

Workflow for CHN Combustion Analysis.
Experimental Protocol: A Self-Validating System
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide). The results for the standard must fall within the manufacturer's specified tolerance before proceeding. This step ensures the trustworthiness of the instrument's response.

  • Sample Preparation:

    • Ensure the sample of this compound is homogenous and has been thoroughly dried under high vacuum to remove residual solvents and water, which are common sources of error.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

    • Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

  • Analysis: Run the analysis in triplicate to assess the precision of the results.

  • Data Evaluation: Compare the average experimental values to the theoretical values calculated previously.

Interpreting the Results: The ±0.4% Rule

For a new small molecule to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[8] This tolerance accounts for the minor, inherent variability of the combustion method.

Hypothetical Experimental Data for C₁₀H₁₃NO₂:

ElementTheoretical Mass %Experimental Run 1Experimental Run 2Experimental Run 3Average Experimental %DeviationValidation Status
C 67.00%66.85%66.91%66.88%66.88% -0.12%PASS
H 7.31%7.21%7.18%7.23%7.21% -0.10%PASS
N 7.81%7.75%7.79%7.76%7.77% -0.04%PASS

A deviation outside the ±0.4% window necessitates further investigation, as it suggests the presence of impurities.

Validation_Decision_Tree start Elemental Analysis Results check Is Deviation within ±0.4%? start->check pass Result Validated: Compound is of high purity check->pass Yes fail Result Invalidated: Investigate cause check->fail No investigate Potential Causes: - Residual Solvent - Absorbed Water - Inorganic Impurities - Incorrect Structure fail->investigate

Decision tree for validating elemental analysis results.

Part 2: Comparison with Orthogonal Analytical Techniques

While elemental analysis provides a robust measure of bulk purity, it does not confirm molecular structure or detect impurities with the same elemental composition. Therefore, a comprehensive validation package must include orthogonal techniques—independent analytical methods that probe different molecular properties.[9][10]

High-Resolution Mass Spectrometry (HRMS)
  • Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the determination of a compound's exact mass.

  • Contribution to Validation: It provides powerful evidence for the molecular formula. While elemental analysis confirms the ratio of elements, HRMS helps confirm the absolute number of each element in the proposed formula.

  • Protocol Snippet: A dilute solution of the compound is infused into the mass spectrometer, typically using electrospray ionization (ESI). The instrument is calibrated to ensure high mass accuracy.

  • Data Comparison:

ParameterTheoretical Value (C₁₀H₁₃NO₂)Hypothetical Experimental ValueDeviation (ppm)Validation Status
Exact Mass [M+H]⁺ 180.10190180.10175-0.83 ppmPASS

Acceptable deviation for HRMS is typically < 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the local magnetic fields around atomic nuclei, providing detailed information about the molecular structure, including connectivity and stereochemistry.

  • Contribution to Validation: ¹H and ¹³C NMR spectra serve as a "fingerprint" of the molecule. The presence of unexpected signals can indicate impurities, while the integration of ¹H signals can provide further confirmation of the proton ratios in the molecule.

  • Protocol Snippet: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer.

  • Data Interpretation: For this compound, one would expect to see:

    • ¹H NMR: Signals corresponding to the pyridine ring protons, a singlet for the two methyl groups, and signals for the CH₂ and CH protons of the propanoic acid chain. The relative integrals should match the number of protons in each environment.

    • ¹³C NMR: Ten distinct signals corresponding to the ten carbon atoms in unique chemical environments.

    • The absence of signals for common process solvents (e.g., ethyl acetate, hexane) supports the purity determined by elemental analysis.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Contribution to Validation: HPLC is a powerful tool for quantifying the purity of a sample. A pure compound should ideally yield a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity (e.g., >99% purity). It is especially useful for detecting organic impurities that may be structurally similar to the main compound.[11]

  • Protocol Snippet: A validated HPLC method is used, specifying the column, mobile phase, flow rate, and detector wavelength. The sample is dissolved in a suitable solvent and injected.

  • Data Interpretation: The analysis would report a purity value based on the peak area percentage. For a high-purity sample, this should be >99.5%.

Synthesis: A Holistic Validation Framework

No single technique provides a complete picture. True scientific integrity is achieved by synthesizing the data from these complementary methods. Elemental analysis confirms the bulk elemental composition, HRMS validates the molecular formula, NMR confirms the specific molecular structure, and HPLC quantifies the purity with respect to organic byproducts.

Holistic_Validation cluster_techniques Analytical Techniques cluster_info Information Provided Compound 2,2-Dimethyl-3-(pyridin-3-yl) propanoic acid EA Elemental Analysis (Combustion) Compound->EA HRMS HRMS Compound->HRMS NMR NMR Spectroscopy Compound->NMR HPLC HPLC Compound->HPLC Info_EA Confirms Bulk Elemental Ratios (%C, %H, %N) EA->Info_EA Info_HRMS Confirms Molecular Formula (Exact Mass) HRMS->Info_HRMS Info_NMR Confirms Molecular Structure & Connectivity NMR->Info_NMR Info_HPLC Quantifies Purity (Detects Organic Impurities) HPLC->Info_HPLC Conclusion Comprehensive & Trustworthy Characterization Package Info_EA->Conclusion Info_HRMS->Conclusion Info_NMR->Conclusion Info_HPLC->Conclusion

A holistic framework combining orthogonal analytical techniques.

References

  • Vertex AI Search. (n.d.). C10H13No2 molar mass.
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  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid.
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A Comparative Guide to the Aqueous Solubility of 2,2-Dimethyl vs. 3,3-Dimethyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug development and materials science, the aqueous solubility of a compound is a critical physicochemical property that dictates its bioavailability, formulation feasibility, and overall efficacy. Even subtle alterations in molecular architecture can lead to profound differences in physical properties. This guide provides an in-depth comparative analysis of the solubility of 2,2-dimethyl and 3,3-dimethyl substituted isomers. We will explore the underlying thermodynamic principles and provide a rigorous experimental framework to quantify these differences, offering field-proven insights for researchers, scientists, and drug development professionals. The central thesis is that the arrangement of methyl groups, seemingly a minor isomeric change, has significant and predictable consequences for a molecule's ability to dissolve, driven largely by the principles of molecular symmetry and crystal lattice energy.

Theoretical Framework: Beyond "Like Dissolves Like"

The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into two key energetic components:

  • Lattice Energy (ΔH_lattice): The energy required to break apart the intermolecular forces holding the molecules together in the crystal lattice. This is an endothermic process.

  • Solvation Energy (ΔH_solvation): The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. This is an exothermic process.

For a compound to dissolve, the energy released during solvation must be sufficient to overcome the energy required to dismantle the crystal lattice. A crucial and experimentally accessible indicator of lattice energy is the compound's melting point. A higher melting point strongly suggests a more stable crystal lattice with greater intermolecular forces, which requires more energy to disrupt.[1][2]

The Decisive Role of Molecular Symmetry

A governing principle in this context is that symmetrical molecules tend to exhibit higher melting points and, consequently, lower solubilities compared to their less symmetrical isomers.[3][4][5] This phenomenon, sometimes referred to as Carnelley's rule, arises because molecular symmetry allows for more efficient and compact packing within the crystal lattice.[4][6] This tight arrangement maximizes van der Waals and other intermolecular interactions, resulting in a highly stable, high-energy lattice that is more difficult to break apart.

When comparing a 2,2-dimethyl isomer to a 3,3-dimethyl isomer (of a parent structure like hexane or a more complex core), the 2,2-dimethyl substitution often creates a more compact, quasi-spherical molecular shape. This higher degree of symmetry and compactness allows for better packing in the solid state compared to the potentially more extended or less symmetrical 3,3-dimethyl isomer.[7] This leads to the central hypothesis of our study: the 2,2-dimethyl isomer will have a higher melting point and lower aqueous solubility than its 3,3-dimethyl counterpart.

Visualizing the Isomeric Impact on Intermolecular Forces

The diagram below illustrates the conceptual difference in crystal packing between a more compact, symmetrical isomer and a less symmetrical one.

G cluster_0 High Symmetry Isomer (e.g., 2,2-Dimethyl) cluster_1 Lower Symmetry Isomer (e.g., 3,3-Dimethyl) a1 Molecule a2 Molecule a1->a2 a4 Molecule a1->a4 a5 Molecule a1->a5 a3 Molecule a2->a3 a2->a4 a2->a5 a6 Molecule a2->a6 a3->a5 a3->a6 a4->a5 a5->a6 label_a Efficient Packing Stronger Intermolecular Forces Higher Lattice Energy b1 Molecule b2 Molecule b1->b2 b4 Molecule b1->b4 b3 Molecule b2->b3 b5 Molecule b2->b5 b6 Molecule b3->b6 b4->b5 b5->b6 label_b Less Efficient Packing Weaker Intermolecular Forces Lower Lattice Energy

Caption: Symmetrical vs. Asymmetrical Packing Efficiency.

Experimental Verification: A Self-Validating Protocol

To empirically validate our hypothesis, we will employ the "shake-flask" method, a gold-standard technique for determining the thermodynamic solubility of a compound.[8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Methodology
  • Materials & Reagents:

    • Test Compounds: 2,2-dimethyl isomer and 3,3-dimethyl isomer (purity >99%).

    • Solvent: Deionized water or a relevant buffer solution (e.g., phosphate-buffered saline, PBS, for biological relevance).[9]

    • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS), depending on the analyte properties.

    • Equipment: Temperature-controlled orbital shaker, 1.5 mL microcentrifuge tubes, certified volumetric flasks, analytical balance, centrifuge.

  • Protocol Workflow:

    • Step 1: Preparation of Stock Standards: Accurately prepare a high-concentration stock solution of each isomer in a water-miscible organic solvent (e.g., DMSO, acetonitrile). From this, create a series of calibration standards via serial dilution in the target aqueous solvent.

      • Causality: A precise calibration curve is the foundation of accurate quantification. Using a water-miscible organic solvent for the initial stock ensures complete dissolution before dilution into the aqueous phase for the calibration curve.

    • Step 2: Sample Preparation: Add an excess amount of each solid isomer to separate microcentrifuge tubes containing a precise volume (e.g., 1 mL) of the aqueous solvent. "Excess" means enough solid is added so that undissolved material is clearly visible after equilibration.

      • Causality: Adding a visible excess of solid is critical to ensure that the resulting solution is truly saturated and that the system reaches equilibrium.[9]

    • Step 3: Equilibration: Place the tubes in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the samples for a defined period (typically 24-48 hours).

      • Causality: Solubility is temperature-dependent. Constant temperature control is non-negotiable for reproducible results. The extended agitation time allows the system to overcome kinetic barriers and reach thermodynamic equilibrium.

    • Step 4: Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

      • Causality: Centrifugation is a reliable method to separate the solid and liquid phases without introducing potential artifacts from filter membranes (e.g., adsorption of the compound onto the filter).

    • Step 5: Quantification: Carefully collect a known aliquot of the clear supernatant (the saturated solution) and dilute it into the analytical mobile phase. Analyze this sample, along with the calibration standards, using the validated HPLC or GC-MS method.

      • Causality: The analytical method provides the sensitivity and specificity needed to measure the concentration of the dissolved compound accurately. The calibration curve allows for the conversion of the instrument signal (e.g., peak area) into a precise concentration.

    • Step 6: Data Analysis: Using the regression equation from the calibration curve, calculate the concentration of the isomer in the saturated solution. This value represents the thermodynamic solubility.

Experimental Workflow Diagram

G start Start prep_standards Prepare Calibration Standards start->prep_standards add_excess Add Excess Solid Isomer to Aqueous Solvent start->add_excess analyze Analyze via HPLC / GC-MS prep_standards->analyze equilibrate Equilibrate (24-48h, 25°C) on Orbital Shaker add_excess->equilibrate centrifuge Centrifuge to Separate Solid and Liquid Phases equilibrate->centrifuge sample_supernatant Collect & Dilute Supernatant centrifuge->sample_supernatant sample_supernatant->analyze calculate Calculate Concentration (Solubility) vs. Curve analyze->calculate end End calculate->end

Caption: Shake-Flask Method for Thermodynamic Solubility.

Expected Data and Interpretation

The following table presents hypothetical yet theoretically grounded data for a pair of 2,2-dimethyl and 3,3-dimethyl substituted isomers based on the principles discussed.

Property2,2-Dimethyl Isomer3,3-Dimethyl IsomerRationale
Molecular Structure More Compact / SymmetricalLess Compact / SymmetricalPositional difference of methyl groups.
Melting Point (°C) Higher (e.g., -100 °C)Lower (e.g., -125 °C)Higher symmetry allows for more efficient crystal packing, increasing lattice energy.[3][6][10]
Aqueous Solubility (mg/L) Lower (e.g., 5 mg/L)Higher (e.g., 15 mg/L)The higher lattice energy of the 2,2-isomer presents a greater energy barrier to dissolution.[4][5]
Calculated LogP ~ Similar~ SimilarAs isomers with the same atomic composition, their lipophilicity is expected to be very similar.

Interpretation: The expected results clearly demonstrate the structure-property relationship. The 2,2-dimethyl isomer, with its higher melting point, requires more energy to break its crystal lattice. Since the solvation energy for both isomers is expected to be similar due to their identical chemical formula and functional groups, the higher lattice energy of the 2,2-isomer directly results in lower aqueous solubility. This underscores that for isomers, solubility differences are often dominated by solid-state properties (lattice energy) rather than solvation properties.

Implications for Researchers and Drug Development

Understanding the relationship between molecular symmetry and solubility is not merely an academic exercise; it has profound practical implications:

  • Early-Stage Drug Design: Medicinal chemists can use this principle as a design strategy. If a lead compound exhibits poor solubility and possesses a high degree of symmetry, chemists can intentionally design analogs that break that symmetry to improve solubility and, consequently, oral bioavailability.

  • Predictive Modeling: This principle provides a qualitative rule that can augment quantitative structure-property relationship (QSPR) models, helping to flag molecules that may pose solubility challenges early in the discovery pipeline.[9]

  • Formulation Science: For compounds where the core structure is fixed, knowledge of these properties can guide formulation scientists in selecting appropriate solubilization techniques, such as creating amorphous solid dispersions to circumvent the high lattice energy of a crystalline form.

Conclusion

The positional arrangement of methyl groups, distinguishing 2,2-dimethyl and 3,3-dimethyl isomers, serves as a powerful illustration of how subtle structural changes dictate critical physicochemical properties. The greater molecular symmetry and compactness of the 2,2-dimethyl isomer typically lead to more efficient crystal packing. This enhanced packing results in a more stable crystal lattice, evidenced by a higher melting point. This increased lattice energy acts as a significant barrier to dissolution, rendering the 2,2-dimethyl isomer less soluble than its 3,3-dimethyl counterpart. By integrating this theoretical understanding with robust experimental protocols like the shake-flask method, researchers can better predict, measure, and rationally engineer the solubility of molecules, a crucial step in the successful development of new medicines and materials.

References

  • Effect of molecular symmetry on melting temperature and solubility. Organic & Biomolecular Chemistry.
  • Effect of molecular symmetry on melting temperature and solubility - RSC Publishing. RSC Publishing.
  • Physics-Based Solubility Prediction for Organic Molecules.
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  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • The Relationship Between Molecular Symmetry and Physicochemical Properties Involving Boiling and Melting of Organic Compounds. University of Arizona.
  • Does the boiling point and melting point affect the solubility of a compound? Quora.
  • Physical Properties in Organic Chemistry | Melting Point, Boiling Point & Solubility Explained. YouTube.
  • Perspective - codessa pro. codessa.pro.
  • Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps.

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Navigating Molecular Complexity: A Comparative Guide to the Structural Confirmation of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid, a molecule with potential applications in medicinal chemistry, understanding its precise atomic arrangement is paramount for predicting its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural confirmation of this promising, yet uncharacterized, molecule.

While a definitive crystal structure for this compound has not yet been reported in the Cambridge Structural Database (CSD), a repository of over 1.3 million experimentally determined crystal structures, we can draw valuable insights from closely related compounds.[1][2] The crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide , an amide derivative, reveals key conformational features and intermolecular interactions that are likely to be relevant.[3][4][5] Additionally, the crystal structure of 3-(pyridin-3-yl)propionic acid , a constitutional isomer, provides a basis for understanding the influence of the dimethyl substitution on the overall molecular packing.[6][7]

This guide will therefore navigate the established protocols for X-ray crystallography, present a hypothetical yet robust dataset for our target molecule based on these related structures, and critically compare this "gold standard" technique with other powerful analytical methods.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

A Step-by-Step Experimental Workflow for Structural Elucidation

The journey from a powdered sample to a fully refined crystal structure is a meticulous process, demanding both experimental skill and a deep understanding of crystallographic principles.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

1. Synthesis and Purification: The synthesis of this compound would likely involve the alkylation of a pyridine derivative. Following synthesis, rigorous purification is critical, as impurities can significantly hinder crystallization.

2. Crystallization: The growth of high-quality single crystals is often the most challenging step. Techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion would be explored with a variety of solvents to induce the formation of well-ordered crystals.

3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phasing of the diffraction data provides a preliminary electron density map, from which an initial molecular model is built. This model is then refined against the experimental data to optimize the fit, resulting in a final, highly accurate crystal structure.

Hypothetical Crystallographic Data for this compound

Based on the crystallographic data of the closely related 2,2-dimethyl-N-(pyridin-3-yl)propanamide[3][4] and 3-(pyridin-3-yl)propionic acid[6], we can anticipate the key crystallographic parameters for our target molecule.

Parameter2,2-dimethyl-N-(pyridin-3-yl)propanamide[3][4]3-(Pyridin-3-yl)propionic acid[6]Hypothetical: this compound
Formula C10H14N2OC8H9NO2C10H13NO2
Crystal System OrthorhombicMonoclinicMonoclinic or Orthorhombic
Space Group PbcaP21/cP21/c or similar
a (Å) 11.2453 (3)6.7157 (4)~ 8-12
b (Å) 10.5272 (3)14.6544 (13)~ 10-15
c (Å) 17.5339 (6)7.2993 (6)~ 15-20
β (˚) 9092.566 (5)~ 90-95
V (ų) 2075.69 (11)717.64 (10)~ 1200-1800
Z 844 or 8

A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail, other analytical techniques are indispensable for routine characterization and can offer complementary information.

Figure 2: Relationship and complementarity of different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would confirm the presence of the pyridine ring, the dimethyl-substituted propanoic acid chain, and their relative positions. Advanced NMR techniques like NOESY could provide insights into the through-space proximity of protons, offering clues about the molecule's conformation in solution. However, NMR alone cannot definitively determine the three-dimensional arrangement of atoms in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of a molecule, thereby confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula of C10H13NO2 with high accuracy. While essential for confirming the identity of the synthesized compound, MS provides no information about its three-dimensional structure.

A Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, solution-state conformationMolecular weight, elemental composition
Sample Phase Crystalline SolidSolutionGas/Solution
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Destructive? NoNoYes (in some modes)
Key Advantage Unambiguous structural determinationProvides dynamic information in solutionHigh sensitivity and accuracy for molecular formula
Key Limitation Requires single crystalsDoes not provide solid-state structureNo direct structural information

Conclusion: An Integrated Approach to Structural Confirmation

The structural confirmation of this compound necessitates a multi-faceted analytical approach. While NMR and mass spectrometry are crucial for verifying the chemical identity and connectivity of the synthesized molecule, single-crystal X-ray diffraction remains the unequivocal gold standard for determining its precise three-dimensional architecture.

The insights gained from the crystal structures of closely related molecules provide a strong foundation for future crystallographic studies of this compound. Obtaining its crystal structure will be a critical step in unlocking its full potential in drug discovery and materials science, enabling a deeper understanding of its structure-activity relationships and facilitating the design of next-generation molecules with enhanced properties.

References

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o246–o247. [Link]

  • Fun, H. K., & Ooi, C. W. (2011). 3-(Pyridin-3-yl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o215. [Link]

  • ResearchGate. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. [Link]

  • PubMed. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. Retrieved February 20, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved February 20, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 20, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.